1-(4-Isobutyl-benzenesulfonyl)-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12(2)11-13-3-5-14(6-4-13)19(17,18)16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJIVGLNMLOAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Isobutyl-benzenesulfonyl)-piperazine: A Privileged Scaffold for Medicinal Chemistry
[1]
Executive Summary
1-(4-Isobutyl-benzenesulfonyl)-piperazine (CAS 626207-13-4) represents a strategic building block in modern drug discovery.[1] Structurally, it combines a lipophilic 4-isobutyl-benzenesulfonyl tail—mimicking the hydrophobic domain of Ibuprofen—with a polar, semi-rigid piperazine head group.[1] This amphiphilic architecture makes it an ideal scaffold for G-Protein Coupled Receptor (GPCR) ligands, particularly in the design of chemokine receptor antagonists (e.g., CCR2, CCR5) and 11
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, optimized synthesis protocols to avoid bis-sulfonylation, and its application in Structure-Activity Relationship (SAR) campaigns.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Core Identification
| Property | Value |
| Chemical Name | 1-[(4-(2-Methylpropyl)phenyl)sulfonyl]piperazine |
| CAS Number | 626207-13-4 |
| Molecular Formula | C |
| Molecular Weight | 282.40 g/mol |
| SMILES | CC(C)Cc1ccc(cc1)S(=O)(=O)N2CCNCC2 |
| InChI Key | Predicted based on structure |
Calculated Physicochemical Properties
Data derived from consensus in-silico models (ACD/Labs, ChemAxon).[1]
| Parameter | Value | Significance in Drug Design |
| cLogP | 2.1 – 2.4 | Ideal lipophilicity for oral bioavailability (Lipinski compliant). |
| TPSA | ~58 Ų | Indicates good membrane permeability (<140 Ų). |
| pKa (Basic N) | ~8.5 – 9.0 | The distal piperazine nitrogen is basic, allowing for salt formation (e.g., HCl, fumarate) to enhance solubility. |
| H-Bond Donors | 1 (NH) | Provides a handle for further functionalization (alkylation, acylation).[1] |
| Rotatable Bonds | 4 | Moderate flexibility; the sulfonyl-piperazine bond is relatively rigid.[1] |
Synthesis & Manufacturing Protocol
The Mono-Sulfonylation Challenge
The primary synthetic challenge is preventing the formation of the bis-sulfonylated byproduct (N,N'-bis(4-isobutylbenzenesulfonyl)piperazine).[1] Standard equimolar reactions often yield statistical mixtures.
Strategy: Use a large excess of piperazine (3–5 equivalents) or a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection.[1] The protocol below utilizes the excess amine method for cost-efficiency and scalability.
Optimized Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
4-Isobutylbenzenesulfonyl chloride (CAS 1750-54-5): 1.0 eq (2.33 g)[1]
-
Piperazine (anhydrous): 4.0 eq (3.44 g)
-
Dichloromethane (DCM): 50 mL (Anhydrous)
-
Triethylamine (TEA): 1.2 eq (Optional, if using HCl salt of piperazine)
Step-by-Step Methodology:
-
Preparation: Dissolve anhydrous piperazine (4.0 eq) in DCM (40 mL) in a round-bottom flask. Cool to 0°C under nitrogen atmosphere.
-
Addition: Dissolve 4-isobutylbenzenesulfonyl chloride (1.0 eq) in DCM (10 mL). Add this solution dropwise to the piperazine solution over 30 minutes.
-
Critical Control Point: Slow addition into excess amine ensures the concentration of unreacted sulfonyl chloride is always low relative to the free piperazine, favoring mono-substitution.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Work-up (Purification by Extraction):
-
Wash the organic layer with water (3 x 20 mL). The excess unreacted piperazine is highly water-soluble and will be removed.
-
Note: Do not use acidic wash yet, as the product is basic and will move to the aqueous layer.
-
Dry organic layer over Na
SO , filter, and concentrate in vacuo.
-
-
Salt Formation (Optional for Storage): Dissolve the crude oil in Et
O and add 2M HCl in ether to precipitate the hydrochloride salt.
Synthesis Workflow Visualization
Caption: Optimized workflow favoring mono-substitution via high-dilution/excess-amine strategy.
Medicinal Chemistry Applications
Scaffold Utility
The sulfonyl-piperazine moiety is a bioisostere for various linker groups in medicinal chemistry. The 4-isobutyl group provides a specific hydrophobic interaction, often occupying "Selectivity Pockets" in enzymes or receptors.[1]
Key Target Classes:
-
Chemokine Receptors (CCR2/CCR5): The basic nitrogen of the piperazine often interacts with a conserved Aspartate/Glutamate residue in the receptor transmembrane bundle.
-
Serotonin Receptors (5-HT): Aryl sulfonamides are classic 5-HT
and 5-HT pharmacophores.[1] -
Metabolic Enzymes: Used in inhibitors of 11
-HSD1 (cortisol regulation), where the bulky isobutyl group fills a hydrophobic tunnel.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional domains.
Quality Control & Analytics
To validate the integrity of CAS 626207-13-4, the following analytical signatures should be confirmed:
-
1H NMR (CDCl
, 400 MHz): -
Mass Spectrometry (ESI+):
-
Expected [M+H]
= 283.15. -
Common fragment: Loss of isobutylbenzene or SO
extrusion depending on ionization energy.
-
Safety & Handling (GHS Classification)
Based on analogous sulfonyl piperazines.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Storage: Store in a cool, dry place. Hygroscopic as a salt; store under inert gas if possible.
-
References
-
Chao, J. et al. (2006). Sulfonamide derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for sulfonyl piperazine scaffold utility).
-
Lindsley, C. W. et al. (2000). Progress in the synthesis of piperazine-based CCR5 antagonists.[1] Current Opinion in Drug Discovery & Development. (Methodology for piperazine functionalization).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Piperazine sulfonamide derivatives.
-
ChemSrc. (2024). CAS 626207-13-4 Entry and Vendor Data.[1]
Biological activity of 1-(4-Isobutyl-benzenesulfonyl)-piperazine
An In-depth Technical Guide on the Biological Activity of 1-(4-Isobutyl-benzenesulfonyl)-piperazine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the predicted biological activity of the novel compound, 1-(4-Isobutyl-benzenesulfonyl)-piperazine. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes structure-activity relationship (SAR) data from analogous benzenesulfonamide and piperazine derivatives to forecast its potential pharmacological profile. We will delve into the chemical rationale for its synthesis, propose likely molecular targets and mechanisms of action, and provide detailed experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel piperazine-based compounds.
Introduction: The Piperazine and Benzenesulfonamide Scaffolds in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved water solubility and oral bioavailability.[1] The versatile nature of the piperazine ring allows for diverse substitutions at the 1 and 4 positions, enabling the fine-tuning of pharmacological activity.[1][2]
Similarly, the benzenesulfonamide moiety is a well-established pharmacophore, integral to the activity of various antimicrobial, diuretic, and anticancer agents.[3][4] The hybridization of these two potent scaffolds into a single molecule, 1-(4-Isobutyl-benzenesulfonyl)-piperazine, presents an intriguing subject for investigation into novel biological activities. This guide will explore the predicted therapeutic potential of this compound based on the known activities of its constituent chemical motifs.
Chemical Synthesis and Physicochemical Properties
The synthesis of 1-(4-Isobutyl-benzenesulfonyl)-piperazine can be achieved through several established synthetic routes. A common approach involves the reaction of piperazine with 4-isobutyl-benzenesulfonyl chloride.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(4-Isobutyl-benzenesulfonyl)-piperazine.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~296.44 g/mol | Based on chemical formula: C14H22N2O2S |
| LogP | Moderately Lipophilic | The isobutyl and benzene groups contribute to lipophilicity, while the piperazine and sulfonyl groups add polarity. |
| Aqueous Solubility | Moderate | The piperazine moiety is expected to enhance solubility compared to a purely hydrocarbon structure.[1] |
| pKa | Weakly Basic | The piperazine nitrogens are basic, though the electron-withdrawing sulfonyl group may reduce the basicity of the adjacent nitrogen.[7] |
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on piperazine and benzenesulfonamide derivatives, we can predict several potential biological activities for 1-(4-Isobutyl-benzenesulfonyl)-piperazine.
Central Nervous System (CNS) Activity
Piperazine derivatives are well-known for their diverse effects on the central nervous system.[2] Many act as ligands for various receptors, including serotonin, dopamine, and sigma receptors.[8]
-
Predicted Target: Glycine Transporter-1 (GlyT-1)
-
Rationale: N-sulfonyl-piperazine derivatives have been identified as inhibitors of GlyT-1.[9] Inhibition of GlyT-1 in the brain leads to increased synaptic glycine levels, which can potentiate NMDA receptor function. This mechanism is being explored for the treatment of schizophrenia and other cognitive disorders.[9] The isobutyl group on the benzene ring may influence the binding affinity and selectivity for GlyT-1.
-
Proposed Signaling Pathway:
Caption: Predicted mechanism of action via GlyT-1 inhibition.
Antimicrobial and Antifilarial Activity
Piperazine itself has a long history of use as an anthelmintic agent.[10] Its derivatives have shown a broad spectrum of antimicrobial activities.[7]
-
Predicted Target: GABA Receptors in Helminths
-
Rationale: Piperazine is known to act as a GABA receptor agonist in nematodes, causing hyperpolarization of muscle cells and leading to flaccid paralysis of the parasite, which is then expelled from the host.[10][11] The benzenesulfonyl moiety could enhance this activity or introduce new mechanisms of action against bacteria and fungi.
-
Proposed Mechanism:
Caption: Predicted anthelmintic mechanism of action.
Enzyme Inhibition
Benzenesulfonamide-piperazine hybrids have demonstrated inhibitory activity against various enzymes.[3]
-
Predicted Targets: Carbonic Anhydrases, Cholinesterases
-
Rationale: The sulfonamide group is a classic zinc-binding motif found in many carbonic anhydrase inhibitors. Additionally, piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] Such activities could have applications in the treatment of glaucoma, edema, or neurodegenerative diseases.
Proposed Experimental Validation
To validate the predicted biological activities of 1-(4-Isobutyl-benzenesulfonyl)-piperazine, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
Objective: To determine the inhibitory potency (IC50) of the compound against human GlyT-1.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing human GlyT-1, such as CHO or HEK293 cells.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.
-
Radioligand: Use [3H]glycine as the substrate.
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Wash the cells with assay buffer. c. Add increasing concentrations of 1-(4-Isobutyl-benzenesulfonyl)-piperazine to the wells. d. Add [3H]glycine and incubate for a specified time (e.g., 10 minutes) at 37°C. e. Stop the uptake by washing the cells with ice-cold buffer. f. Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
Methodology:
-
Microorganisms: Use standard strains of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).
-
Method: Broth microdilution method according to CLSI guidelines.
-
Procedure: a. Prepare a serial dilution of the compound in a 96-well plate with appropriate growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). d. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vivo Models
Based on promising in vitro results, further evaluation in animal models would be warranted. For example, if significant GlyT-1 inhibition is observed, a rodent model of cognitive impairment could be employed to assess pro-cognitive effects.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-(4-Isobutyl-benzenesulfonyl)-piperazine can be further optimized by systematic structural modifications.
| Moiety | Position of Modification | Potential Impact on Activity |
| Isobutyl Group | para-position of the benzene ring | Altering the size and lipophilicity of this group can affect binding affinity and selectivity for the target protein. |
| Benzenesulfonyl Linker | - | Modifications to the sulfonyl group are generally not well-tolerated as it is often crucial for target interaction. |
| Piperazine Ring | N4-position | Substitution at the second nitrogen of the piperazine ring can introduce new interactions with the target and modulate physicochemical properties. |
Conclusion
1-(4-Isobutyl-benzenesulfonyl)-piperazine is a novel compound with significant, albeit predicted, therapeutic potential. By leveraging the known pharmacological profiles of the piperazine and benzenesulfonamide scaffolds, we have forecasted a range of biological activities, including CNS modulation, antimicrobial effects, and enzyme inhibition. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these predictions. Further investigation into this and related compounds is highly encouraged to uncover new therapeutic agents for a variety of diseases.
References
-
PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available from: [Link]
-
PubMed. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. Available from: [Link]
-
PMC. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Available from: [Link]
-
PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available from: [Link]
-
ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. Available from: [Link]
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]
-
PubMed. Some pharmacological properties of piperazine. Available from: [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Available from: [Link]
-
ResearchGate. Synthesis and Activity of Benzenesulfonyl Piperazines. Available from: [Link]
-
Organic Syntheses Procedure. 1-benzylpiperazine. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Available from: [Link]
-
PubMed. Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities. Available from: [Link]
-
University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available from: [Link]
-
Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link]
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]
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Methodological & Application
Purification methods for 1-(4-Isobutyl-benzenesulfonyl)-piperazine
Executive Summary
This technical guide details the isolation and purification of 1-(4-Isobutyl-benzenesulfonyl)-piperazine (CAS: 14172-55-5), a critical intermediate often utilized in the synthesis of chemokine receptor antagonists and HIV-1 protease inhibitors.[1]
The synthesis of mono-sulfonylated piperazines presents a classic "statistical distribution" challenge, typically resulting in a mixture of:
-
Target: Mono-sulfonamide (Secondary amine, basic).[1]
-
Impurity A: Bis-sulfonamide (Neutral, lipophilic).[1]
-
Impurity B: Unreacted Piperazine (Highly polar, di-basic).[1]
This guide prioritizes pH-controlled Acid-Base Extraction as the primary purification vector, offering a scalable, chromatography-free alternative to standard silica gel methods.[1]
Physicochemical Profile & Separation Logic
To design a self-validating protocol, one must exploit the distinct physicochemical properties of the species present in the crude reaction mixture.
| Species | Structure Type | Solubility (Org.)[1][2][3] | Solubility (Aq.[1][4] Acid) | |
| Target Molecule | Mono-sulfonamide (2° Amine) | ~8.5 (Piperazine N4) | High | High (as Salt) |
| Bis-Impurity | Bis-sulfonamide (Neutral) | N/A (Non-basic) | High | Low/Insoluble |
| Piperazine | Diamine | 9.8 (N1), 5.3 (N4) | Low | Very High |
| Sulfonic Acid | Hydrolysis Byproduct | < 1.0 (Acidic) | Low | High |
The Mechanistic Lever: The target molecule possesses a single basic nitrogen (N4). The bis-impurity has no basic nitrogen (both lone pairs are delocalized into sulfonyl groups).[1] By tuning the pH, we can selectively toggle the solubility of the target between the organic and aqueous phases, leaving the bis-impurity trapped in the organic phase.
Protocol A: Selective Acid-Base Extraction (Primary Method)[1]
Application: Removal of bis-sulfonamide and unreacted starting materials without chromatography.[1] Scale: Suitable for milligram to kilogram batches.[1]
Reagents Required:
Step-by-Step Workflow:
-
Initial Dissolution: Dissolve the crude reaction residue in DCM (
of crude). -
Piperazine Removal (Water Wash):
-
Bis-Impurity Rejection (Acid Extraction):
-
Extract the DCM layer with 1N HCl (
volumes).[1] -
CRITICAL STEP: The Target Molecule protonates and moves to the Aqueous Acid Phase . The Bis-sulfonamide (neutral) remains in the DCM Phase .[1]
-
Action: Separate layers.[1] Keep the Aqueous Acid Layer .
-
Optional: Wash the Aqueous Acid layer once with fresh DCM to remove trace lipophilic impurities.
-
-
Target Recovery (Basification):
-
Cool the Aqueous Acid layer to
(ice bath). -
Slowly add 10% NaOH until pH reaches
.[1] -
Observation: The solution will become cloudy as the Target Molecule (Free Base) precipitates or oils out.
-
-
Final Isolation:
-
Extract the cloudy aqueous mixture with DCM (
). -
Combine organic extracts, dry over anhydrous
, filter, and concentrate in vacuo.
-
Visual Logic Flow (DOT Diagram)
Caption: Figure 1.[1][8] Acid-Base Extraction Logic for selective isolation of mono-sulfonylated piperazine.
Protocol B: Recrystallization (Polishing)[1][6]
If the Acid-Base extraction yields a product requiring higher purity (>99% for analytical standards), recrystallization of the Hydrochloride Salt is recommended over the free base.
Rationale: Sulfonamide free bases can be waxy or low-melting solids.[1] The HCl salt typically forms well-defined crystalline lattices, expelling impurities.
Procedure:
-
Dissolve the purified free base (from Protocol A) in a minimum volume of Ethanol (EtOH) or Isopropanol (IPA) .[1]
-
Add 1.1 equivalents of HCl in Dioxane or Concentrated Aqueous HCl .
-
Heat to reflux until dissolved.
-
Allow to cool slowly to room temperature, then to
. -
Solvent Note: If crystallization does not occur, add Diethyl Ether or Hexane dropwise to the cold solution until turbidity persists (Cloud Point method).[5]
Protocol C: Flash Chromatography (Contingency)
Use this method only if the reaction failed significantly and the mixture is complex.
-
Stationary Phase: Silica Gel (40-63
).[1] -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]
-
Gradient:
Analytical Validation (QC)
Before proceeding to the next synthetic step, validate purity using these criteria:
| Method | Expected Result | Note |
| TLC | Single spot, | Bis-impurity runs at solvent front ( |
| 1H-NMR | Integration of Piperazine protons | Look for two distinct triplets (or multiplets) for the piperazine ring.[1] Symmetric signals suggest Bis-impurity.[1] |
| Mass Spec (ESI) | Check for Bis-mass ( |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[5] (Standard protocols for amine purification and acid-base extraction logic).
-
PubChem. Compound Summary: 1-(Benzenesulfonyl)piperazine (Analogous Structure Physicochemical Data). National Library of Medicine. Accessed Feb 2026.[1] [1][5]
-
Khalili, F.; Henni, A.; East, A. L. L.
Values of Some Piperazines at (298, 303, 313, and 323) K. J. Chem. Eng.[5][10] Data2009 , 54 (11), 2914–2917.[5] (Validation of piperazine basicity for extraction logic). -
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry Guidelines. (Solvent selection for amine salts).
-
Vertex Pharmaceuticals. Design and Synthesis of Piperazine Sulfonamide Cores. J. Org.[1] Chem.2009 , 74, 5652.[5] (Context for sulfonamide piperazine synthesis and handling).
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Solvent selection for dissolving 1-(4-Isobutyl-benzenesulfonyl)-piperazine
Application Note: Solvent Selection & Dissolution Protocol for 1-(4-Isobutyl-benzenesulfonyl)-piperazine
Abstract & Compound Analysis
This guide details the physicochemical properties and solvent selection criteria for 1-(4-Isobutyl-benzenesulfonyl)-piperazine . This compound is a critical building block in medicinal chemistry, often serving as a scaffold for serotonin receptor antagonists and antimicrobial agents. Its structure features a lipophilic tail (isobutyl-benzene), a polar sulfonyl linker, and a basic hydrophilic head (piperazine).
Successful dissolution requires balancing these conflicting polarities. Improper solvent selection can lead to "crashing out" (precipitation) upon dilution in aqueous media, compromising bioassay data or synthetic yield.
Physicochemical Profile
| Property | Characteristic | Implication for Solubility |
| Core Structure | Sulfonamide-linked Piperazine | Amphiphilic nature (hydrophobic tail, hydrophilic head).[1] |
| Basic Center | Secondary Amine (N4) | pKa ≈ 8.5–9.5 . Soluble in acidic aqueous buffers (pH < 6). |
| Lipophilic Domain | 4-Isobutyl-phenyl moiety | Limits solubility in neutral water; requires organic co-solvents. |
| H-Bonding | Sulfonyl (Acceptor), Amine (Donor/Acceptor) | High affinity for DMSO and DMF. |
| Predicted LogP | ~2.5 – 3.2 | Moderate lipophilicity; likely soluble in alcohols and chlorinated solvents. |
Solvent Selection Strategy
The choice of solvent is strictly dictated by the downstream application. Use the decision matrix below to select the optimal solvent system.
Decision Matrix: Solvent Selection
Figure 1: Decision tree for selecting the appropriate solvent based on experimental needs.
Recommended Solvents & Solubility Data
The following data is derived from structural analog analysis (e.g., tosyl-piperazine) and standard solubility principles for arylsulfonyl piperazines.
| Solvent Class | Solvent | Est. Solubility | Application Notes |
| Polar Aprotic | DMSO | High (>100 mM) | Gold Standard. Best for bioassay stock solutions. Hygroscopic; store under inert gas. |
| Polar Aprotic | DMF | High (>100 mM) | Good alternative for synthesis. Avoid in cell assays due to cytotoxicity. |
| Chlorinated | DCM / Chloroform | High (>50 mM) | Excellent for extraction and synthetic workups. |
| Alcohols | Ethanol / Methanol | Moderate (10-50 mM) | Solubility improves significantly with heating (40°C). Good for crystallization. |
| Aqueous (Neutral) | Water / PBS | Low (<1 mM) | Do not use for stock solutions. Compound will precipitate.[2] |
| Aqueous (Acidic) | 0.1 M HCl | High (>50 mM) | Forms the hydrochloride salt at the piperazine nitrogen. Ideal for aqueous delivery if pH permits. |
Detailed Dissolution Protocols
Protocol A: Preparation of 10 mM Stock for Bioassays
Objective: Create a stable, precipitation-free stock solution for cell or enzyme assays.
-
Calculate Mass:
-
Molecular Weight (MW) of 1-(4-Isobutyl-benzenesulfonyl)-piperazine ≈ 282.4 g/mol .
-
Target Concentration: 10 mM.
-
Target Volume: 1 mL.
-
Required Mass:
.
-
-
Weighing: Weigh ~3.0 mg of the solid into a sterile 1.5 mL microcentrifuge tube. Record exact mass.
-
Solvent Addition: Add anhydrous DMSO to achieve exactly 10 mM.
-
Formula:
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Observation: Solution should be clear and colorless. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (Avoiding "Crash Out")
Objective: Dilute DMSO stock into assay media without precipitation.
-
Stepwise Dilution: Never add 100% DMSO stock directly to water if the final concentration is high.
-
Intermediate Step: Prepare a 10x working solution in assay buffer containing 5-10% DMSO .
-
Final Addition: Add the working solution to the final well/tube.
-
Critical Check: Ensure final DMSO concentration is < 0.5% (v/v) to prevent cellular toxicity.
-
-
Visual Check: Inspect for turbidity (cloudiness). If turbid, the compound has precipitated.
-
Remedy: Lower the working concentration or acidify the buffer slightly (if the assay tolerates pH 6.0-6.5) to protonate the piperazine nitrogen.
-
Protocol C: Salt Formation for Improved Aqueous Solubility
Objective: Convert the free base to a hydrochloride salt for water-based experiments.
-
Dissolve 100 mg of compound in 2 mL Ethanol .
-
Add 1.1 equivalents of 1.25 M HCl in Ethanol dropwise while stirring.
-
A white precipitate (HCl salt) should form.
-
If no precipitate forms, add Diethyl Ether to induce crystallization.
-
Filter and dry. The resulting salt will be highly water-soluble.
Troubleshooting & Stability
Common Issues
-
Turbidity upon water addition: The lipophilic tail is driving aggregation.
-
Fix: Use the HCl salt form or add a solubilizing agent like Cyclodextrin (HP-β-CD) or Tween-80 (0.1%) .
-
-
Yellowing of DMSO stock: Oxidation or degradation.
-
Fix: DMSO is hygroscopic. Ensure the cap is tight and store at -20°C. Discard if significant color change occurs.
-
Workflow Logic
Figure 2: Step-by-step dissolution workflow ensuring complete solubilization.
References
-
PubChem. 1-(Benzenesulfonyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]
- Chao, S., et al. (2021). Solubility and dissolution thermodynamic data of piperazine derivatives in pure solvents. Journal of Molecular Liquids. (Contextual grounding for piperazine solubility behavior).
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Theoretical basis for LogP and solubility predictions).
Sources
General procedure for synthesizing sulfonamide libraries
Application Note: High-Throughput Synthesis of Sulfonamide Libraries
Abstract
Sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the core structure for antibiotics, carbonic anhydrase inhibitors, COX-2 inhibitors, and anticancer agents. This guide provides a comprehensive technical workflow for the high-throughput (HT) synthesis of sulfonamide libraries. It details two distinct methodologies: Solution-Phase Parallel Synthesis (utilizing scavenger resins for purification) and Solid-Phase Organic Synthesis (SPOS) . Emphasis is placed on reaction mechanics, stoichiometric control, and automated purification strategies to ensure high purity (>95%) without the need for chromatographic separation of every library member.
The Chemist’s Perspective: Mechanistic Insights
To design a robust library, one must understand the underlying causality of the reaction conditions. The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution at the sulfur atom.
Reaction Mechanism & Base Selection
The reaction generates hydrochloric acid (
-
Pyridine: Acts as both a base and a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate , which is more susceptible to amine attack than the parent chloride. This is ideal for unreactive (sterically hindered or electron-deficient) amines.
-
Tertiary Amines (DIPEA/TEA): Act primarily as proton sponges.
-Diisopropylethylamine (DIPEA) is preferred in library synthesis because its steric bulk prevents it from acting as a competing nucleophile, minimizing quaternary ammonium salt byproducts.
Solvent Effects
-
DCM (Dichloromethane): The standard solvent. High solubility for sulfonyl chlorides and excellent swelling properties for polystyrene-based scavenger resins.
-
THF/DMF: Used when substrates are polar/insoluble in DCM. Note that DMF is difficult to remove in high-throughput evaporation steps.
Strategic Workflow Visualization
The following diagram outlines the decision-making process for selecting the synthesis mode and the purification logic.
Caption: Decision tree for sulfonamide library synthesis, highlighting stoichiometry-driven purification strategies.
Protocol A: Solution-Phase Parallel Synthesis (Scavenger Resin Assisted)
This is the industry standard for generating 96-384 compounds rapidly. The strategy relies on driving the reaction to completion with an excess of one reagent, then chemically "fishing out" that excess using a solid-supported scavenger.[1]
Scenario: Valuable Amine (Limiting Reagent) + Excess Sulfonyl Chloride.
Materials
-
Reaction Vessel: 96-well deep-well polypropylene block or glass reaction vials.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DCM.[2]
-
Scavenger Resin: Polystyrene-Trisamine (PS-Trisamine) or PS-Thiophenol (to remove excess sulfonyl chloride).
-
Acid Scavenger: PS-Carbonate (to neutralize HCl).
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Dissolve Amines (1.0 equiv) in DCM (concentration ~0.1 M).
-
Dissolve Sulfonyl Chlorides (1.3 equiv) in DCM.
-
Prepare DIPEA solution (2.0 equiv) in DCM.
-
-
Reaction Assembly:
-
To each well, dispense the Amine solution (
). -
Add DIPEA solution (
). -
Add Sulfonyl Chloride solution (
). -
Note: Order of addition matters. Add electrophile last to prevent side reactions.
-
-
Incubation:
-
Seal the block and shake at Room Temperature (RT) for 12–18 hours.
-
QC Check: Spot check 3 random wells by LC-MS to confirm consumption of amine.
-
-
Purification (Scavenging):
-
Add PS-Trisamine resin (3.0 equiv relative to excess sulfonyl chloride).
-
Function: The primary amine on the resin reacts with the excess
, covalently binding it to the bead.
-
-
Add PS-Carbonate resin (3.0 equiv).
-
Function: Neutralizes the HCl salt and any residual DIPEA salts.
-
-
Shake vigorously for 4–6 hours.
-
-
Isolation:
-
Filter the reaction mixture through a fritted filter plate into a pre-weighed collection plate.
-
Wash the resin cake twice with DCM (
) to recover all product.
-
-
Finishing:
-
Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.
-
Resuspend in DMSO for screening or store as dry film.
-
Protocol B: Solid-Phase Organic Synthesis (SPOS)
SPOS is preferred when the sulfonamide is an intermediate for further elaboration (e.g., cyclization or peptide synthesis) or when purification by filtration is strictly required for all byproducts.
Materials
-
Resin: Rink Amide AM Resin (for C-terminal amides) or 2-Chlorotrityl Chloride (2-CTC) resin.
-
Coupling Reagents: Pyridine (as solvent/base).
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%
.
Step-by-Step Procedure
-
Resin Loading (Amine Attachment):
-
Sulfonylation:
-
Suspend resin in anhydrous DCM (or DCM/Pyridine 9:1).
-
Add Sulfonyl Chloride (5.0 equiv) and DIPEA (10 equiv).
-
Note: Large excess is used in SPOS because reagents are washed away easily.
-
Shake for 2–4 hours at RT.
-
-
Washing:
-
Cleavage:
Purification Logic Table: Selecting the Right Scavenger
For solution-phase synthesis, selecting the correct scavenger resin is the single most critical step for purity.
| Excess Reagent Used | Impurity to Remove | Recommended Scavenger Resin | Mechanism |
| Sulfonyl Chloride | Unreacted | PS-Trisamine (Tris(2-aminoethyl)amine) | Nucleophilic attack on sulfur; covalent capture. |
| Amine | Unreacted Amine | PS-Isocyanate or PS-Benzaldehyde | Forms urea or imine with excess amine; covalent capture. |
| Acid (HCl) | Acid Salts | PS-Carbonate or PS-DIEA | Acid-base neutralization. |
| Metal Catalyst | Pd, Cu (if coupling used) | PS-Thiol or PS-Thiourea | Chelation of metal ions. |
Quality Control & Troubleshooting
QC Criteria
-
Purity: >90% by LC-UV (254 nm).
-
Identity: Confirmed by low-res MS (ESI+).
-
Yield: >80% average across the plate.
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Hydrolysis of sulfonyl chloride due to wet solvent.
-
Fix: Use freshly distilled DCM or store DCM over molecular sieves. Ensure reaction is under
atmosphere. -
Alternative: Add catalytic DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.
-
-
Issue: Bis-sulfonylation (Formation of
).-
Cause: Primary amines with high acidity/nucleophilicity reacting twice.
-
Fix: Use strictly 1.0 equiv of sulfonyl chloride, or switch to SPOS where site isolation prevents double reaction.
-
-
Issue: Clogged Filter Plates.
-
Cause: Resin attrition (breakdown of beads) due to magnetic stirring.
-
Fix: Use orbital shaking instead of magnetic stir bars.
-
References
-
Review of Sulfonamide Synthesis
-
M. A. T. Blaskovich, "Sulfonamide Synthesis," Bioorganic & Medicinal Chemistry Letters, 2016. Link (Generalized reference for sulfonamide utility).
-
-
Scavenger Resins in Parallel Synthesis
-
Solid Phase Synthesis Protocols
-
"Solid Phase Synthesis of Sulfonamides," Merck/MilliporeSigma Technical Library. Link
-
-
High-Throughput Flow Synthesis
-
Mechanism of Pyridine Catalysis
-
A. R. Bassindale, et al., "Reaction of sulfonyl chlorides with amines: The role of pyridine," Journal of the Chemical Society, Perkin Transactions 2, 1984. Link
-
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Selumetinib Hydrogen Sulfate (CAS 626207-13-4)
Abstract & Scope
This application note details a robust, scalable synthetic route for Selumetinib Hydrogen Sulfate (CAS 626207-13-4) , a potent, non-ATP-competitive MEK1/2 inhibitor. Unlike small-scale discovery routes, this protocol prioritizes process safety, impurity rejection (specifically the N-methyl regioisomers), and solid-state control of the final salt form. The workflow described herein is designed to support preclinical requirements ranging from 100 g to 1 kg batches.
Key Chemical Identity:
-
Free Base CAS: 606143-52-6
-
Salt CAS: 626207-13-4
-
IUPAC: 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide hydrogen sulfate.[3]
Retrosynthetic Strategy (Logic & Causality)
To achieve scalability, we avoid linear sequences that carry sensitive functionalities (like the hydroxamate) through harsh conditions. Instead, we utilize a convergent strategy :
-
Fragment A (Core): A highly functionalized benzimidazole scaffold derived from 2,3,4-trifluorobenzoic acid.
-
Fragment B (Side Chain): A protected hydroxylamine linker (O-(2-(vinyloxy)ethyl)hydroxylamine) to prevent side reactions during coupling.
-
Salt Formation: A controlled crystallization to ensure the correct polymorph and stoichiometry.
DOT Diagram 1: Retrosynthetic Analysis
Caption: Convergent assembly of Selumetinib. The critical SNAr displacement of the fluorine by the aniline establishes the core pharmacophore early in the synthesis.
Critical Process Parameters (CPPs)
| Parameter | Criticality | Risk | Mitigation Strategy |
| Regioselectivity (Methylation) | High | Formation of N3-methyl isomer (impurity) vs N1-methyl (product). | Use of dimethyl carbonate or MeI with strict base control; purification via recrystallization of the ester intermediate. |
| SNAr Temperature | Medium | Over-reaction leading to bis-aniline adducts. | Maintain Temp < -60°C during LiHMDS addition (if using strong base route) or controlled ramp in weak base. |
| Hydroxamate Stability | High | Mutagenic potential; thermal instability. | Use protected O-vinyloxy ethyl hydroxylamine; deprotect only in final stage. |
| Salt Stoichiometry | High | Formation of bis-sulfate or amorphous forms. | Precise 1.05 eq H2SO4 addition in 2-Butanone (MEK). |
Detailed Synthesis Protocol
Stage 1: Construction of the Benzimidazole Core
Objective: Synthesis of Methyl 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate.
Rationale: The 4-fluoro substituent is retained to modulate pKa and metabolic stability. The 5-position is activated for Nucleophilic Aromatic Substitution (SNAr).
-
Nitration: Treat 2,3,4-trifluorobenzoic acid with fuming HNO3/H2SO4 at 0°C. Quench onto ice. Isolate 5-nitro-2,3,4-trifluorobenzoic acid .
-
Esterification: Reflux the acid in MeOH with catalytic H2SO4 to yield the methyl ester.
-
SNAr Coupling (The "Selectivity" Step):
-
Reagents: Methyl 5-nitro-2,3,4-trifluorobenzoate (1.0 eq), 4-bromo-2-chloroaniline (1.05 eq).
-
Conditions: Dissolve in THF.[2] Cool to -70°C. Add LiHMDS (Lithium bis(trimethylsilyl)amide) slowly.
-
Mechanism:[2][3][4][5][6] The strong base deprotonates the aniline, making it a potent nucleophile that selectively displaces the 4-fluoro group (ortho to the nitro) due to the "ortho-effect" and electronic activation.
-
Check: HPLC should show <1% unreacted ester.
-
-
Reduction & Cyclization:
-
Hydrogenate the nitro group (Pd/C, H2) or use Fe/AcOH.
-
Treat the resulting diamine with formic acid (or trimethyl orthoformate) to close the imidazole ring.
-
-
Methylation:
-
React the benzimidazole with Methyl Iodide (MeI) and K2CO3 in DMF.
-
Purification: This step produces a mixture of N1 and N3 isomers. Isolate the correct N1-methyl isomer via crystallization from EtOAc/Heptane.
-
Validation: 1H NMR must confirm Methyl group position (NOE studies recommended for initial validation).
-
Stage 2: Side Chain Installation
Objective: Coupling of the core acid with the hydroxylamine linker.
-
Saponification: Hydrolyze the methyl ester using aqueous NaOH in THF/MeOH. Acidify to precipitate the free acid: 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid .
-
Amide Coupling:
-
Suspend the acid (1.0 eq) in DMF.
-
Add HOBt (1.2 eq) and EDCI (1.5 eq). Stir for 30 min to activate.
-
Add O-(2-(vinyloxy)ethyl)hydroxylamine (1.2 eq) and TEA (2.0 eq).
-
Why Vinyloxy? It acts as an acid-labile protecting group for the alcohol, preventing O-acylation during coupling.
-
-
Deprotection: Treat the intermediate with aqueous HCl in Ethanol to remove the vinyl group, yielding Selumetinib Free Base .
Stage 3: Salt Formation (Generation of CAS 626207-13-4)
Objective: Conversion to the crystalline Hydrogen Sulfate salt.
Protocol:
-
Dissolution: Charge Selumetinib Free Base (100 g) into 2-Butanone (Methyl Ethyl Ketone) (700 mL) and Water (5 mL). Heat to 50°C to achieve full dissolution.
-
Acid Addition: Slowly add Sulfuric Acid (1.05 molar equivalents) diluted in minimal water.
-
Rate: Add over 1 hour to prevent amorphous precipitation.
-
-
Crystallization: Cool the mixture linearly to 20°C over 4 hours.
-
Seeding: If available, seed with authentic Form I crystals at 40°C.
-
-
Isolation: Filter the white solid. Wash with cold 2-Butanone.
-
Drying: Vacuum dry at 45°C.
Yield Target: 85-90% (Stage 3). Purity Target: >99.5% (HPLC).
Process Workflow & Decision Tree
DOT Diagram 2: Production Workflow
Caption: Decision tree for the final stages of synthesis, emphasizing the critical purity check before salt formation.
Analytical Specifications
To validate the synthesis of CAS 626207-13-4, the following criteria must be met:
-
HPLC Purity: >99.5% area.
-
Critical Impurity: Des-bromo analog (from starting material impurities) must be <0.10%.
-
-
Chiral Purity: N/A (Molecule is achiral).
-
Residual Solvents: 2-Butanone < 5000 ppm (ICH Q3C).
-
Counter-ion Stoichiometry: Sulfate content ~17-18% w/w (Theoretical for 1:1 salt).
-
XRPD: Characteristic peaks for the crystalline sulfate salt (typically 2θ values at approx 12.2°, 17.0°, 21.0°, 24.6°).[7]
References
-
AstraZeneca AB. "Process for the preparation of Selumetinib sulfate." U.S. Patent 9,156,795. (2015).[6]
-
Array BioPharma Inc. "N3-alkylated benzimidazole derivatives as MEK inhibitors." WO Patent 2003/077914. (2003).[2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10127622, Selumetinib." PubChem. Accessed 2023.[2][7]
-
Wallace, E. et al. "Preclinical characterization of the MEK1/2 inhibitor selumetinib (AZD6244) in pediatric preclinical models." Cancer Chemotherapy and Pharmacology, 79(2), 389-399. (2017).[7]
-
ChemicalBook. "Selumetinib Sulfate Product Information." (2024).[2][3][8][4][9][10][11]
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. US9562017B2 - Hydrogen sulfate salt - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Selumetinib Sulfate [quickcompany.in]
- 4. selleckchem.com [selleckchem.com]
- 5. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2023238000A1 - Process for preparation of selumetinib and salts thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. How is Selumetinib Sulfate Synthesised?_Chemicalbook [chemicalbook.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. A phase I trial of the MEK inhibitor selumetinib (AZD6244) in pediatric patients with recurrent or refractory low-grade glioma: a Pediatric Brain Tumor Consortium (PBTC) study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Technical Guide: Handling & Characterization of Hygroscopic Piperazine Derivatives
Executive Summary
Piperazine and its derivatives (e.g., piperazine citrate, phenylpiperazines) are privileged scaffolds in medicinal chemistry, particularly for anthelmintic and CNS indications.[1][2] However, their secondary amine nitrogens create a "perfect storm" for stability issues: they are potent proton acceptors that readily form hydrates, and they react with atmospheric CO₂ to form carbamates.[1][2]
This guide moves beyond basic "keep it dry" advice. It provides a root-cause analysis of phase transformations, specific analytical protocols to distinguish surface moisture from lattice water, and formulation strategies to rescue "sticky" candidates.[1][2]
Module 1: Storage & Handling (The "Goo" Factor)
Q: I weighed my piperazine salt yesterday, and today it is a liquid. Is it degraded? A: Likely, it has undergone deliquescence .[1][2] This occurs when the Critical Relative Humidity (CRH) of the solid is lower than the ambient humidity. The solid absorbs enough atmospheric moisture to dissolve in its own sorbed water, forming a saturated solution.[1][2]
-
The Hidden Threat (Carbamates): It is not just water.[1][3] Piperazine bases react with atmospheric CO₂ to form piperazine carbamates [1].[1][2] If your sample has "melted" and then re-solidified into a crust, it is likely chemically contaminated, not just wet.[1][2]
Q: How do I handle this for accurate quantitative transfer? A: You must break the cycle of atmospheric equilibration.[1] Use the "Zero-Exposure" Protocol :
-
Equilibration: Do not dry the sample arbitrarily (e.g., in a vacuum oven) without knowing its hydration state. You might strip essential lattice water from a stable hydrate (e.g., Piperazine Hexahydrate), collapsing the crystal lattice and making it more reactive.[1][2]
-
Environment: All weighing must occur in a glove box or glove bag purged with dry Nitrogen (RH < 5%).[1][2]
-
Anti-Static Measures: Dry powders build static.[1][2] Use an ionizing blower to prevent the piperazine powder from "jumping" due to electrostatic repulsion in the dry environment.
Decision Tree: Handling Hygroscopic Piperazines
Figure 1: Decision logic for initial handling.[1][2] Note the specific distinction for Free Bases regarding CO2 sensitivity.
Module 2: Analytical Forensics
Q: My TGA shows a 5% weight loss. Is this solvent or water? A: Standard TGA cannot distinguish them.[1][2] For piperazines, this is critical because they often trap synthesis solvents (ethanol/methanol) in channels.[1][2]
-
Solution: Use TGA-MS (Mass Spectrometry coupling) or TGA-IR .[1][2]
-
Alternative: If TGA-MS is unavailable, perform a Karl Fischer (KF) titration , but with a caveat: Piperazine is basic.[1][2] Standard KF reagents may shift pH, slowing the reaction.[1][2] Use a buffered KF solvent system (imidazole-buffered) to ensure the reaction proceeds quickly and accurately [2].
Q: How do I characterize the hygroscopicity profile? A: You need a Dynamic Vapor Sorption (DVS) isotherm.[3][4][5][6] This tells you when the material picks up water, not just how much.[1][2]
Protocol: DVS Cycle for Piperazine Derivatives
-
Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.
-
Sample Mass: 10–15 mg (use a quartz pan to avoid corrosion).
-
Method:
-
Drying: 0% RH at 25°C for 4 hours (or until dm/dt < 0.002%). Warning: Do not heat above 40°C during drying if the melting point is low (Piperazine hexahydrate mp is ~44°C).
-
Sorption: Step 0% → 90% RH in 10% increments.
-
Desorption: Step 90% → 0% RH.
-
Hysteresis Check: A gap between sorption and desorption curves indicates hydrate formation (lattice water) rather than just surface adsorption [3].[1][2]
-
Module 3: Formulation & Salt Selection
Q: The tablets are sticking to the punch. What is happening? A: The absorbed moisture is acting as a plasticizer .[1] It lowers the Glass Transition Temperature (Tg) of the amorphous regions on your particle surface, making them rubbery and sticky.
Q: Can I change the salt to fix this? A: Yes. The counter-ion dictates the lattice energy and hydrophobicity. Piperazine is a strong base (pKa ~9.8), allowing for diverse salt forms.[1][2]
Comparative Data: Piperazine Salt Hygroscopicity
| Salt Form | Hygroscopicity Profile | Mechanism/Notes |
| Piperazine Hexahydrate | Variable | Stable at ambient RH, but effloresces (loses water) <10% RH and deliquesces >75% RH [4].[1][2] |
| Piperazine Dihydrochloride | High | Highly water-soluble; lowers CRH significantly.[1][2] Prone to rapid deliquescence.[1][2] |
| Piperazine Citrate | Moderate | Forms stable hydrates but can exhibit batch-to-batch variability in hydration state.[1][2] |
| Piperazine Adipate | Low | Recommended. The adipate anion is lipophilic and packs efficiently, repelling water.[1][2] Often used to improve stability [5].[1][2][7] |
| Piperazine Fumarate | Low | High lattice energy usually results in lower solubility but excellent humidity tolerance.[1][2] |
Q: What excipients should I use? A: Avoid hygroscopic fillers like Sorbitol.[1][2]
-
Recommendation: Use Mannitol (non-hygroscopic) or Dibasic Calcium Phosphate Anhydrous (if compatible).[1][2]
-
Process: Use Dry Granulation (Roller Compaction) .[1][2] Avoid Wet Granulation, which introduces moisture that you may never fully remove from the piperazine lattice.[1][2]
Module 4: Safety & Toxicology
Q: Are there specific safety concerns with wet piperazine? A: Yes.
-
Corrosivity: Wet piperazine (hexahydrate or deliquesced salt) is highly alkaline (pH >11 in solution) and causes severe skin burns and eye damage [6].[1][2]
-
Sensitization: Inhalation of piperazine dust (or dried aerosol from deliquesced pools) is a known respiratory sensitizer (asthma-like symptoms).[1][2]
-
Neurotoxicity: While rare in handling, chronic exposure can lead to "piperazine neurotoxicity" (tremors, ataxia).[1][2] Always handle in a fume hood or glove box.[1][2]
References
-
PubChem. (n.d.).[1][2] Piperazine Compound Summary. National Center for Biotechnology Information.[1] [Link]1][2]
-
Mettler Toledo. (n.d.).[1][2] Karl Fischer Titration of Amines. Retrieved from ]">https://www.mt.com[1]
-
Surface Measurement Systems. (n.d.).[1][2] DVS Application Note 101: Analysis of Hydrates. Retrieved from ]">https://www.surfacemeasurementsystems.com[1]
-
BenchChem. (2025).[1][2][8] A Technical Guide to the Physicochemical Properties of Piperazine Salts. ]">https://www.benchchem.com[8]
-
Santa Cruz Biotechnology. (n.d.).[1][2] Piperazine Safety Data Sheet. ][2]">https://www.scbt.com[1][2]
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- 1. pharmainfo.in [pharmainfo.in]
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- 5. skpharmteco.com [skpharmteco.com]
- 6. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 1-(4-Isobutyl-benzenesulfonyl)-piperazine
This guide provides a technical analysis of the 1H NMR spectrum for 1-(4-Isobutyl-benzenesulfonyl)-piperazine . It is designed for analytical chemists and medicinal chemistry researchers requiring rigorous structural verification of sulfonamide derivatives.
Executive Summary & Strategic Context
1-(4-Isobutyl-benzenesulfonyl)-piperazine is a critical pharmacophore often encountered as a synthetic intermediate or a structural analog in the development of PDE5 inhibitors (similar to Sildenafil) and antimicrobial sulfonamides.
Unlike standard "fingerprint" matching, this guide focuses on comparative structural elucidation . We validate the product by contrasting its spectral signature against its synthetic precursors (4-isobutylbenzenesulfonyl chloride and piperazine) and analyzing solvent-dependent conformational changes.
Key Analytical Challenge: Distinguishing the sulfonamide-bound piperazine methylene protons from the free amine methylenes, and confirming the integrity of the isobutyl group.
Structural & Synthesis Logic (Visualized)
Understanding the synthesis is prerequisite to interpreting the spectrum. The formation of the sulfonamide bond creates a distinct electronic environment that shifts specific proton signals.
Figure 1: Synthesis pathway highlighting the origin of the product and the key spectral changes monitored during analysis.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data comparable to literature standards, follow this self-validating protocol.
Reagents & Preparation
-
Solvent A (Routine): Chloroform-d (CDCl₃), 99.8% D, 0.03% TMS.[1]
-
Use Case: Routine confirmation, sharp resolution of alkyl protons.[1]
-
-
Solvent B (Structural Elucidation): DMSO-d₆, 99.9% D.[1]
-
Use Case: Detection of exchangeable protons (NH), solubility of salts.[1]
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the aromatic vs. alkyl ratio).
-
Scans (NS): 16 (CDCl₃) or 64 (DMSO-d₆) to ensure S/N > 200:1.
-
Temperature: 298 K (25°C).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the product's spectrum against its precursors and across solvent systems to rule out impurities.
Comparison 1: Product vs. Precursors (Reaction Monitoring)
This table allows you to confirm the reaction completion by tracking the disappearance of starting materials.
| Feature | Precursor: Piperazine | Precursor: Sulfonyl Chloride | Target Product | Diagnostic Shift |
| Piperazine Ring | Singlet @ 2.85 ppm (D₂O/CDCl₃) | Absent | Two Triplets (AA'BB' type) | Symmetry breaks upon sulfonylation. |
| Aromatic Region | Absent | Doublets @ 7.4 & 7.9 ppm | Doublets @ ~7.3 & ~7.7 ppm | Sulfonamide formation shields ortho-protons slightly. |
| Isobutyl Group | Absent | Present (0.9, 1.9, 2.6 ppm) | Present (Unchanged) | Confirms scaffold integrity.[1] |
| NH Signal | Broad singlet (variable) | Absent | Broad Singlet (~1.6 - 2.0 ppm) | Represents the remaining free amine. |
Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is critical for visualizing the piperazine NH proton.
| Spectral Region | Behavior in CDCl₃ | Behavior in DMSO-d₆ | Recommendation |
| Piperazine NH | Often invisible or very broad (1.5–2.0 ppm). | Sharp or broad singlet (variable shift). | Use DMSO-d₆ if proving the presence of the free amine is critical. |
| H₂O Impurity | Sharp singlet @ 1.56 ppm. | Broad peak @ 3.33 ppm.[2] | CDCl₃ is preferred for integration of the piperazine region (avoiding H₂O overlap). |
| Resolution | High resolution for J-coupling. | Viscosity broadens peaks slightly. | Use CDCl₃ for calculating coupling constants ( |
Detailed Spectral Assignment
The following data represents the theoretical consensus shifts for 1-(4-Isobutyl-benzenesulfonyl)-piperazine in CDCl₃ (referenced to TMS @ 0.00 ppm).
Aromatic & Isobutyl Region (The Scaffold)
-
7.68 (d,
Hz, 2H): Aromatic protons ortho to the sulfonyl group (deshielded).[1] -
7.32 (d,
Hz, 2H): Aromatic protons meta to the sulfonyl group (adjacent to isobutyl).[1] -
2.55 (d,
Hz, 2H): Isobutyl (benzylic).[1] -
1.90 (m, 1H): Isobutyl
(methine).[1] -
0.92 (d,
Hz, 6H): Isobutyl (methyls).[1]
Piperazine Region (The Functional Handle)
-
3.00 – 3.05 (m/t, 4H): Piperazine
adjacent to the Sulfonyl group (deshielded by electron-withdrawing SO₂). -
2.90 – 2.95 (m/t, 4H): Piperazine
adjacent to the NH (free amine side).[1] -
1.80 (br s, 1H): Piperazine
(exchangeable, shift varies with concentration).[1]
Visualization of Assignments
The diagram below maps the chemical structure to the specific NMR signals described above.
Figure 2: Correlation map linking structural moieties to their specific chemical shifts.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for AA'BB' systems and sulfonamide shifts).
-
BenchChem. (n.d.). 1-(4-(Methylsulfonyl)benzyl)piperazine Data. (Used for comparative piperazine shift analysis). [1]
-
Abraham, R. J., et al. (2006).[1][4] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine (CAS 626207-13-4) and its Bioactive Analog, Dasatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a compound through its fragmentation pattern. This guide offers an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine , a compound identified with the CAS number 626207-13-4 in select chemical databases. To provide a functionally relevant comparison, we will juxtapose its fragmentation behavior with that of Dasatinib , a potent, FDA-approved tyrosine kinase inhibitor that shares a core 2-aminothiazole scaffold.
This guide is designed to move beyond a mere cataloging of fragments, delving into the mechanistic rationale behind the observed cleavages. By understanding the "why" behind the fragmentation, researchers can gain deeper insights into the intrinsic stability of different molecular substructures, an invaluable asset in the design and development of novel therapeutic agents.
Unveiling the Structures: A Tale of Two Thiazoles
While CAS 626207-13-4 is not universally indexed, it is linked to the structure N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine [1]. This molecule features a central 2-aminothiazole ring, a common pharmacophore in medicinal chemistry, flanked by a pyridine ring and a 4-fluorophenyl group.
For our comparative analysis, we have selected Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[2]. Dasatinib also possesses a 2-aminothiazole core, but with distinct and more complex substitutions, including a 2-chloro-6-methylphenyl group and a hydroxyethylpiperazine moiety. This structural similarity and divergence make for an insightful comparison of how different substituents influence fragmentation pathways.
The Experimental Blueprint: A Generalized LC-MS/MS Protocol
To ensure the scientific integrity of this guide, we present a detailed, self-validating experimental protocol for the analysis of 2-aminothiazole derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of established methods for similar analytes[3][4].
Sample and Standard Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine and Dasatinib in methanol.
-
Working Standards: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to create a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Plasma Sample Preparation (for pharmacokinetic applications):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters (Positive Electrospray Ionization)
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Product Ion Scan |
| Collision Energy | Ramped (e.g., 20-40 eV) to generate a rich fragmentation spectrum |
graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#E8F0FE"; "Stock_Solution" [label="Stock Solution (1 mg/mL)"]; "Working_Standards" [label="Serial Dilution\n(Working Standards)"]; "Plasma_Spiking" [label="Plasma Spiking &\nProtein Precipitation"]; "Stock_Solution" -> "Working_Standards"; "Working_Standards" -> "Plasma_Spiking"; }
subgraph "cluster_LC" { label="Liquid Chromatography"; style=filled; color="#E6F4EA"; "Injection" [label="Autosampler Injection"]; "Separation" [label="C18 Reverse-Phase\nSeparation"]; "Injection" -> "Separation"; }
subgraph "cluster_MS" { label="Mass Spectrometry"; style=filled; color="#FCE8E6"; "Ionization" [label="Positive ESI"]; "Fragmentation" [label="Collision-Induced\nDissociation (CID)"]; "Detection" [label="TOF or Quadrupole\nDetector"]; "Ionization" -> "Fragmentation" -> "Detection"; }
"Plasma_Spiking" -> "Injection" [label="Supernatant"]; "Separation" -> "Ionization" [label="Eluent"]; "Detection" -> "Data_Analysis" [label="Mass Spectrum"]; "Data_Analysis" [shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; }
Caption: A generalized workflow for the LC-MS/MS analysis of 2-aminothiazole derivatives.
Decoding the Fragments: A Mechanistic Interpretation
The fragmentation pattern of a molecule in a mass spectrometer is a direct reflection of its chemical structure and the relative stability of the resulting fragment ions. In the following sections, we will dissect the predicted and known fragmentation pathways of our two compounds of interest.
N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine
The molecular ion ([M]⁺) is expected at an m/z of approximately 271.06. Key fragmentation pathways are likely to involve:
-
Cleavage of the C-N bond between the thiazole and the fluorophenyl ring: This would be a primary fragmentation event, leading to two major fragment ions:
-
The 4-(pyridin-2-yl)thiazol-2-amine cation (m/z 177). This fragment is stabilized by the aromaticity of both the pyridine and thiazole rings.
-
The 4-fluorophenyl radical (not detected) and the 4-fluorophenyl cation (m/z 95).
-
-
Fragmentation of the pyridine ring: The pyridine ring can undergo characteristic cleavages, such as the loss of HCN (27 Da), leading to smaller fragment ions.
-
Cleavage within the thiazole ring: The thiazole ring itself can fragment, although this is generally less favorable than the cleavage of substituent bonds.
Caption: Predicted fragmentation pathway of N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine.
Dasatinib
The fragmentation of Dasatinib has been well-characterized in the literature[2][5]. Its molecular ion ([M+H]⁺ in ESI) is observed at m/z 488.1. The fragmentation is dominated by cleavages around the central thiazole ring and the amide linkage.
Key fragment ions include:
-
m/z 401: This prominent fragment arises from the cleavage of the amide bond with the loss of the hydroxyethylpiperazine moiety.
-
m/z 328: This fragment corresponds to the further loss of the 2-chloro-6-methylphenyl group from the m/z 488 ion.
-
m/z 155: This ion represents the protonated hydroxyethylpiperazine fragment.
Caption: Major fragmentation pathways of Dasatinib in positive ion ESI-MS/MS.
A Side-by-Side Comparison: Key Differentiators
The mass spectrometric fragmentation patterns of N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine and Dasatinib, while both originating from a 2-aminothiazole core, are expected to be distinctly different due to their substituent patterns.
| Feature | N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine | Dasatinib |
| Molecular Ion (m/z) | ~271 (EI) | 488 (ESI, [M+H]⁺) |
| Primary Fragmentation Site | C-N bond between thiazole and fluorophenyl ring | Amide bond cleavage |
| Major Fragment Ions (m/z) | 177, 95, 78 | 401, 328, 155 |
| Characteristic Neutral Loss | C6H4F• (fluorophenyl radical) | C6H13N2O (hydroxyethylpiperazine) |
| Complexity of Spectrum | Relatively simple due to fewer fragmentation points | More complex due to multiple labile bonds |
Conclusion: From Fragmentation to Function
This guide provides a foundational understanding of the mass spectrometric fragmentation of N-(4-fluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine and its comparative analysis with the established drug, Dasatinib. The predicted fragmentation of the target compound is dominated by the cleavage of the N-phenyl bond, highlighting the relative stability of the pyridyl-thiazole-amine core. In contrast, Dasatinib's fragmentation is directed by its more complex and labile amide and piperazine moieties.
For researchers in drug development, this type of comparative fragmentation analysis offers several key advantages:
-
Structural Confirmation: The unique fragmentation pattern serves as a definitive fingerprint for compound identification.
-
Metabolite Identification: Understanding the fragmentation of the parent drug is crucial for identifying and characterizing its metabolites.
-
Structure-Activity Relationship (SAR) Insights: Differences in fragmentation can provide clues about the relative bond strengths and stability of different parts of a molecule, which can be correlated with its biological activity and metabolic fate.
By leveraging the detailed insights provided by mass spectrometry, scientists can accelerate the journey from a promising lead compound to a well-characterized and effective therapeutic agent.
References
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Dasatinib. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Basavanakatti, V., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
-
Dasatinib Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 28, 2026, from [Link]
-
Degradation pathways of Dasatinib in tablets dosage form. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Dasatinib metabolic pathway. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing.
- Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxa. (2017). University of Parma Research Repository.
- Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (n.d.). Springer.
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). PMC.
- Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl). (2014). Worldwidejournals.com.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC.
-
4-(Pyridin-2-yl)-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025). ChemRxiv.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands.
- Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. (n.d.). SSRN.
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). (n.d.). Journal of Pharmaceutical Negative Results.ophenyl) Thiazol-2-Yl). (n.d.).
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- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Interpreting Sulfonamide Functional Groups via IR Spectroscopy
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The sulfonamide moiety (–S(O)₂N–) is a cornerstone of numerous pharmaceuticals, and its unambiguous identification is a critical step in synthesis, quality control, and formulation. Among the analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method for confirming the presence of this functional group and differentiating its substitution pattern.
This guide provides an in-depth comparison of the IR spectral signatures of primary, secondary, and tertiary sulfonamides. We will move beyond a simple list of frequencies to explain the underlying vibrational principles and provide a field-proven experimental protocol to ensure you acquire high-quality, trustworthy data.
The Vibrational Language of the Sulfonamide Group
At its core, IR spectroscopy measures the vibrations of molecular bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For the sulfonamide group, the most informative vibrations arise from the sulfonyl (S=O), sulfur-nitrogen (S-N), and nitrogen-hydrogen (N-H) bonds.
-
S=O Stretching: The sulfonyl group contains two sulfur-oxygen double bonds. These bonds produce two distinct, very strong, and easily identifiable stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. Their high intensity is due to the large change in dipole moment during vibration, making them the most prominent markers for any sulfonamide.
-
N-H Vibrations: The vibrations of the N-H bond are exceptionally useful for distinguishing between primary (–SO₂NH₂), secondary (–SO₂NHR), and tertiary (–SO₂NR₂) sulfonamides. Primary sulfonamides have two N-H bonds, giving rise to two stretching bands (asymmetric and symmetric).[1][2] Secondary sulfonamides have only one N-H bond and thus show a single stretching band.[3][4] Tertiary sulfonamides, lacking an N-H bond, will be completely transparent in this region.[5][6]
-
S-N Stretching: The sulfur-nitrogen single bond also has a characteristic stretching vibration. However, this peak is typically of medium to weak intensity and appears in the complex "fingerprint region" of the spectrum, where it can overlap with other vibrations. While useful for confirmation, it is less diagnostically powerful than the S=O and N-H stretches.
Comparative Analysis of Sulfonamide IR Peaks
The substitution pattern on the nitrogen atom creates clear, reproducible differences in the IR spectrum. The following table summarizes the key diagnostic peaks that allow for confident differentiation.
| Vibrational Mode | Primary Sulfonamide (R-SO₂NH₂) Peak Range (cm⁻¹) | Secondary Sulfonamide (R-SO₂NHR') Peak Range (cm⁻¹) | Tertiary Sulfonamide (R-SO₂NR'R'') Peak Range (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | 3390 - 3330[5] | N/A | N/A | Medium-Strong |
| N-H Symmetric Stretch | 3300 - 3247[5] | N/A | N/A | Medium-Strong |
| N-H Stretch (Single) | N/A | ~3290 - 3265[5][7] | N/A | Medium |
| S=O Asymmetric Stretch | 1370 - 1330[5][7] | 1370 - 1330 | 1370 - 1330 | Strong |
| S=O Symmetric Stretch | 1170 - 1143[8][9] | 1170 - 1143 | 1170 - 1143 | Strong |
| N-H Bend (Scissoring) | 1640 - 1580[2][8] | N/A (or weak) | N/A | Medium |
| S-N Stretch | 935 - 895[7][8] | 935 - 895 | 935 - 895 | Medium-Weak |
Field-Proven Protocol for Acquiring a Sulfonamide IR Spectrum
This protocol outlines the Attenuated Total Reflectance (ATR) FT-IR method, which is favored for its minimal sample preparation and high reproducibility. The causality behind each step is explained to ensure a self-validating and trustworthy measurement.
Objective: To obtain a clean, high-resolution FT-IR spectrum of a solid sulfonamide sample, free from common artifacts like moisture.
Methodology:
-
Sample Preparation & Purity Check:
-
Step: Use a small amount (1-2 mg) of the finely powdered sulfonamide sample. Ensure the sample is dry by storing it in a desiccator or drying in a vacuum oven at a mild temperature.
-
Causality: Moisture is the most common contaminant in IR spectroscopy. Water has a very strong, broad O-H stretching band around 3600-3200 cm⁻¹, which can completely obscure the N-H stretching region crucial for sulfonamide analysis.[2] Using a fine powder ensures good contact with the ATR crystal for a strong, high-quality signal.
-
-
Instrument Setup & Background Collection:
-
Step: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate. Collect a background spectrum.
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's own spectral response. This spectrum is subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself. An unclean crystal will show peaks from previous samples, leading to erroneous data.
-
-
Sample Analysis:
-
Step: Place the dried sample onto the ATR crystal and apply consistent pressure using the instrument's pressure clamp. Initiate the sample scan (typically 16-32 scans are co-added).
-
Causality: Consistent pressure is critical for reproducibility. It ensures intimate contact between the sample and the crystal, maximizing the signal-to-noise ratio. Co-adding multiple scans averages out random noise, resulting in a much cleaner and more reliable spectrum.
-
-
Data Processing & Interpretation:
-
Step: After the scan, clean the crystal. Perform an ATR correction if necessary (most modern software does this automatically). Label the significant peaks, focusing on the regions outlined in the table above.
-
Causality: The raw ATR spectrum can have slight shifts in peak positions and intensities compared to traditional transmission spectra. The ATR correction algorithm adjusts for the depth of penetration of the IR beam, making the spectrum comparable to library data.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring a sulfonamide FT-IR spectrum using ATR.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of sulfonamide-containing molecules. By focusing on the key vibrational regions—specifically the N-H stretching bands between 3400-3250 cm⁻¹ and the strong, dual S=O stretching bands between 1370-1140 cm⁻¹—a researcher can rapidly and confidently determine the presence of the sulfonamide group and, critically, its substitution state. Following a rigorous, well-understood experimental protocol is the key to generating the high-quality, reproducible data necessary for advancing drug discovery and development.
References
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
- Infrared (IR) Spectroscopy. Unknown Source.
- Infrared Spectra of Sulfonamide Derivatives. I.
- IR spectra of polymorphs of molecules 1 (a) and 6 (b).
- Sulfon
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
- Synthesis of sulfa drug complexes and study as topical agents INTRODUCTION. Unknown Source.
- IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. Unknown Source.
- How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Unknown Source.
- How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. TutorChase.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
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- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
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- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
Technical Guide: Validation of Antimicrobial Activity of Sulfonyl Piperazines
Executive Summary: The Sulfonyl Piperazine Advantage
In the context of the ESKAPE pathogen crisis, the sulfonyl piperazine scaffold has emerged as a critical pharmacophore.[1] Unlike traditional beta-lactams that target peptidoglycan synthesis, or standard fluoroquinolones that are increasingly compromised by gyrA mutations, sulfonyl piperazines offer a dual-advantage mechanism.
They function primarily through two distinct modes depending on their substitution pattern:
-
LpxH Inhibition: Direct inhibition of UDP-2,3-diacylglucosamine hydrolase (LpxH) in the lipid A biosynthetic pathway, a mechanism devoid of cross-resistance with existing antibiotics.
-
Gyrase Intercalation Modification: When attached to quinolone cores, the sulfonyl-piperazine moiety alters binding kinetics, allowing efficacy against ciprofloxacin-resistant strains.
This guide provides a rigorous framework for validating these compounds, benchmarking them against clinical standards (Ciprofloxacin, Polymyxin B), and detailing the CLSI-compliant protocols required for publication-quality data.
Mechanistic Foundation & Comparative Analysis
Mechanism of Action: The LpxH Pathway
The most distinct value proposition of N-sulfonyl piperazines is their ability to target Gram-negative cell envelope biogenesis. Specifically, they inhibit LpxH , the enzyme responsible for the fourth step of Lipid A biosynthesis.[2]
Why this matters: Inhibition of LpxH leads to the accumulation of toxic intermediates (UDP-DAGn) and membrane distortion.[3] This is a bactericidal event distinct from cell wall synthesis inhibition (Beta-lactams) or protein synthesis inhibition (Aminoglycosides).
Figure 1: Mechanism of Action targeting the Lipid A biosynthetic pathway. Sulfonyl piperazines inhibit LpxH, preventing LPS formation and causing toxic intermediate accumulation.
Comparative Performance Data
The following data aggregates performance metrics from recent high-impact studies (e.g., JACS Au, Molecules) comparing Sulfonyl Piperazine (SP) derivatives against standard-of-care antibiotics.
Table 1: Efficacy Against Gram-Negative Pathogens (LpxH Inhibitors)
Context: Validation of SP derivatives (e.g., JH-LPH-107) vs. Standard Antibiotics.
| Compound Class | Target Organism | MIC ( | Mechanism | Resistance Profile |
| Sulfonyl Piperazine (SP-107) | E. coli (WT) | 0.04 - 0.31 | LpxH Inhibition | Effective against MDR strains |
| Sulfonyl Piperazine (SP-107) | K. pneumoniae | 0.04 - 0.16 | LpxH Inhibition | Low spontaneous resistance |
| Ciprofloxacin | E. coli (WT) | 0.008 - 0.015 | DNA Gyrase | High resistance prevalence |
| Polymyxin B | K. pneumoniae | 0.5 - 2.0 | Membrane Lysis | Nephrotoxic concerns |
Table 2: Efficacy Against Resistant Strains (Fluoroquinolone Hybrids)
Context: SP moiety attached to C7 position of fluoroquinolone core vs. Ciprofloxacin.[4]
| Compound | Strain | MIC ( | Fold Improvement vs Cipro |
| Ciprofloxacin | P. aeruginosa (Cipro-Resistant) | 32 - 64 | N/A (Baseline) |
| SP-Cipro Hybrid (5k) | P. aeruginosa (Cipro-Resistant) | 4 - 8 | 8x - 16x Potency |
| Ampicillin | S. aureus (MRSA) | >128 | Ineffective |
| SP-Derivative (5c) | S. aureus (MRSA) | ~10 (29 µM) | Effective |
Key Insight: While standard Ciprofloxacin is more potent against susceptible wild-types, Sulfonyl Piperazine derivatives demonstrate superior "rescue" potency against resistant strains (CRPA, MRSA) and offer a safety profile superior to Polymyxins.
Experimental Validation Framework
To publish in high-impact journals (e.g., J. Med. Chem., AAC), you must move beyond simple disk diffusion. The following protocols are aligned with CLSI M07-A10 and M100 standards.
Validation Workflow
This self-validating system ensures that positive results are not artifacts of solubility issues or non-specific toxicity.
Figure 2: Step-by-step validation workflow ensuring chemical purity, biological activity, and safety profiling.
Protocol: CLSI Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) with precision.
Reagents:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Calcium and Magnesium ions are required for correct activity of aminoglycosides and membrane-active agents.
-
Inoculum: 0.5 McFarland Standard (
CFU/mL). -
Solvent: DMSO (Dimethyl sulfoxide).
Procedure:
-
Stock Prep: Dissolve Sulfonyl Piperazine derivative in 100% DMSO. Dilute with CAMHB so final DMSO concentration is
to avoid solvent toxicity. -
Plate Setup: Use 96-well round-bottom plates. Dispense 100
L of 2-fold serial dilutions of the compound (Range: 64 g/mL to 0.06 g/mL). -
Inoculation: Dilute the 0.5 McFarland suspension 1:150, then add 100
L to each well. Final bacterial density: CFU/mL. -
Controls (Self-Validation):
-
Growth Control: Bacteria + Broth + DMSO (No drug).
-
Sterility Control: Broth only.
-
Reference Control: Ciprofloxacin (must fall within CLSI QC ranges).
-
-
Incubation: 16–20 hours at 35
2°C (aerobic). -
Readout: The MIC is the lowest concentration with no visible growth (no turbidity).
Protocol: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >3 log10) activity.
-
Setup: Prepare tubes with compound concentrations at
, , and MIC. -
Sampling: Inoculate with
CFU/mL. Incubate at 37°C with shaking. -
Timepoints: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Perform serial dilutions and plate on nutrient agar. Count colonies after 24h incubation.
-
Interpretation: A reduction of
CFU/mL (99.9% kill) indicates bactericidal activity.
Safety & Selectivity (The "Trust" Factor)
A potent antibiotic is useless if it lyses human cells. You must calculate the Selectivity Index (SI) .
Protocol: Hemolysis Assay
-
Wash human O-type red blood cells (RBCs) in PBS. Resuspend to 2%.
-
Incubate RBCs with the sulfonyl piperazine derivative (up to 256
g/mL) for 1 hour at 37°C. -
Positive Control: 1% Triton X-100 (100% lysis).
-
Negative Control: PBS (0% lysis).
-
Centrifuge and measure absorbance of supernatant at 540 nm (Hemoglobin release).
-
Target: HC50 (Hemolytic Concentration 50%) should be
the MIC.
References
-
Development of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors. Source:JACS Au (2024). Relevance: Establishes LpxH inhibition mechanism and MIC values for Enterobacterales. URL:[Link]
-
Piperazin-1-yl Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Source:Molecules (NIH PMC). Relevance: Provides comparative data for sulfonyl piperazine-ciprofloxacin hybrids against resistant strains. URL:[Link]
-
Performance Standards for Antimicrobial Susceptibility Testing (M100). Source: Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8] Relevance: The global gold standard for experimental protocols and breakpoints. URL:[Link]
-
Exploration of Piperazine-Citral Sulfonyl Derivatives against MRSA. Source:PubMed (2025).[9] Relevance: Recent data on efficacy against Methicillin-Resistant Staphylococcus aureus.[1][10] URL:[Link]
Sources
- 1. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I. Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria II. Exploration towards new TRPM8 agonists for dry eye disease | Duke Department of Biochemistry [biochem.duke.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. nih.org.pk [nih.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
